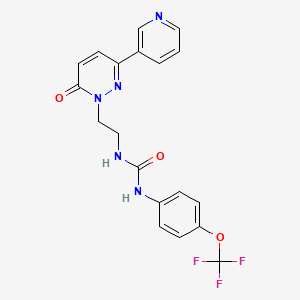

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related derivatives that share structural similarities and are designed for antiproliferative activity against various cancer cell lines. These compounds are part of a broader effort to discover new anticancer agents with high efficacy and selectivity .

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves the design and creation of compounds with specific substitutions intended to enhance antiproliferative activity. The papers describe the synthesis of a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives and 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, respectively . These processes likely involve multiple steps, including the formation of the urea linkage and the introduction of the pyridinyl group, which are key features shared with the compound .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to a urea moiety, which is further linked to a phenyl group substituted with various functional groups that can include pyridinyl, methoxy, and thioether functionalities . The specific compound mentioned would also contain a pyridazinyl group, which is a heterocyclic moiety that could contribute to the compound's biological activity.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions of the exact compound, they do provide insight into the reactivity of similar diaryl urea derivatives. These compounds are synthesized through reactions that typically involve the coupling of amines with isocyanates or carbodiimides to form the urea linkage, followed by various substitution reactions to introduce additional functional groups . The chemical reactivity of these compounds is influenced by the electronic and steric properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives are influenced by their molecular structure. The presence of electronegative groups such as trifluoromethoxy would affect the compound's lipophilicity and potentially its ability to cross cell membranes . The pyridinyl and pyridazinyl groups contribute to the compound's electronic properties, which can impact its binding affinity to biological targets. The papers suggest that these properties are fine-tuned to optimize the antiproliferative activity of the compounds against cancer cell lines.

Wissenschaftliche Forschungsanwendungen

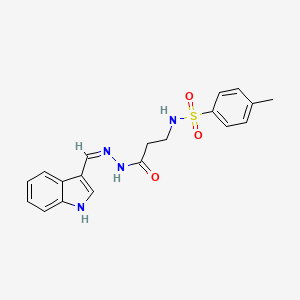

Synthesis and Characterization

Research has been dedicated to synthesizing and characterizing novel compounds derived from similar chemical structures. For instance, Elewa et al. (2021) synthesized a series of compounds through reactions involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. These compounds were further modified to produce Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, aiming to evaluate their antibacterial and antitumor activities (Safaa I. Elewa et al., 2021).

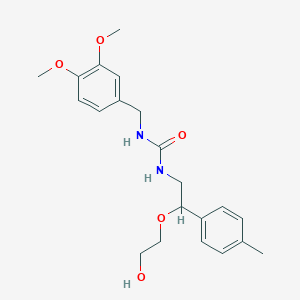

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of compounds containing urea derivatives. Azab et al. (2013) explored the antibacterial activities of new heterocyclic compounds containing a sulfonamido moiety, which showed promising results against various bacterial strains (M. E. Azab et al., 2013). George et al. (2010) synthesized derivatives through the Biginelli reaction and assessed their antioxidant activities, contributing to the broader understanding of these compounds' biological activities (S. George et al., 2010).

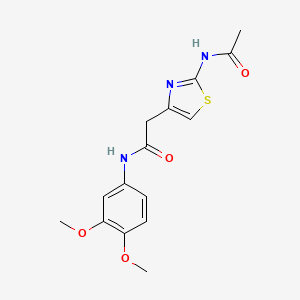

Anticancer Activities

The anticancer potential of related compounds has also been a significant focus. For example, a study synthesized a series of pyridine derivatives aiming to evaluate their effects against tumor cell lines, demonstrating that some compounds showed higher antitumor activity than the standard drug doxorubicin (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

Molecular Docking Studies

Research involving molecular docking studies has been conducted to understand better the interaction between synthesized compounds and biological targets. Flefel et al. (2018) prepared novel pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies of the ligands on the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential therapeutic applications (E. M. Flefel et al., 2018).

Eigenschaften

IUPAC Name |

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-5-3-14(4-6-15)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMZQQOLNFVCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)

![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)